3,4,5,6-Tetramethylbenzene-1,2-diamine
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Description
3,4,5,6-Tetramethylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H16N2 . It is used in various industrial applications .
Synthesis Analysis
An efficient method for the synthesis of new cyclophanes involves the condensation of 1,4-phenylenedimethanamine or 2,3,5,6-tetramethylbenzene-1,4-diamine with 2-substituted vinamidiniums . The cyclophane derivatives are obtained in good to excellent yields in the presence of acetic acid in refluxing acetonitrile after 15 hours .Molecular Structure Analysis
The molecular structure of 3,4,5,6-Tetramethylbenzene-1,2-diamine consists of a benzene ring with two amino groups and four methyl groups attached . The molecular weight is 164.24700 .Physical And Chemical Properties Analysis
3,4,5,6-Tetramethylbenzene-1,2-diamine has a density of 1.032g/cm3 and a boiling point of 309.3ºC at 760 mmHg . The exact mass is 164.13100 and the LogP value is 3.24700 . The compound does not have a specified melting point .Safety and Hazards
properties
IUPAC Name |
3,4,5,6-tetramethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXBOEDONSWOCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)N)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380262 |
Source
|
Record name | 3,4,5,6-tetramethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetramethylbenzene-1,2-diamine | |
CAS RN |
67130-14-7 |
Source
|
Record name | 3,4,5,6-tetramethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the methylation of the aromatic ring in N,N'-dialkanoylbenzene-1,2-diamines influence their mesomorphic behavior?
A1: The research by [] demonstrates that methylation of the aromatic ring in N,N'-dialkanoylbenzene-1,2-diamines significantly impacts their liquid crystal properties. While both dimethyl and tetramethyl derivatives exhibit mesomorphism, their thermal behavior differs. Dimethyl compounds with heptanoyl to hexadecanoyl groups show metastable mesophases at relatively low temperatures (below 111°C). In contrast, the 3,4,5,6-tetramethyl derivatives with propionyl to hexadecanoyl groups form stable hexagonal columnar mesophases, but these appear at much higher temperatures, mostly above 200°C []. This suggests that the additional methyl groups in the tetramethyl derivatives contribute to a more stable molecular packing arrangement at elevated temperatures, leading to stable mesophase formation.
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